

# The Pharmacokinetics and Metabolism of S-amlodipine Hydrochloride: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Levamlodipine hydrochloride

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## Introduction

S-amlodipine, the pharmacologically active S-enantiomer of amlodipine, is a long-acting dihydropyridine calcium channel blocker.<sup>[1][2]</sup> It is widely prescribed for the management of hypertension and angina pectoris.<sup>[3][4]</sup> Racemic amlodipine consists of a 1:1 mixture of S- and R-enantiomers; however, the S-enantiomer is responsible for the therapeutic effects, exhibiting approximately 1,000 times greater affinity for L-type calcium channels than the R-enantiomer.<sup>[2][5]</sup> The development of the single-enantiomer formulation, S-amlodipine, was driven by the potential for improved pharmacokinetic properties and a better tolerability profile compared to the racemic mixture.<sup>[2][5]</sup> This guide provides an in-depth overview of the pharmacokinetics and metabolism of S-amlodipine hydrochloride, presenting key data, experimental methodologies, and metabolic pathways.

## Pharmacokinetics

The pharmacokinetic profile of S-amlodipine is characterized by slow absorption, extensive distribution, and a long elimination half-life, which allows for once-daily dosing.<sup>[6][7]</sup>

## Absorption

Following oral administration, S-amlodipine is well absorbed, with peak plasma concentrations (C<sub>max</sub>) typically reached between 6 and 12 hours.[1][7] The absolute bioavailability of racemic amlodipine is estimated to be between 64% and 90%, and food intake does not significantly affect its absorption.[1][8] Studies comparing S-amlodipine to racemic amlodipine have found them to be bioequivalent in terms of absorption.[9]

## Distribution

S-amlodipine is extensively distributed throughout the body, with a large volume of distribution of approximately 21 L/kg.[10][11] It is highly bound to plasma proteins, with in vitro studies showing that approximately 97.5% of the circulating drug is bound.[8][12] Specifically, S-amlodipine binds to a higher extent to human serum albumin (HSA) and human plasma (HP) compared to the R-enantiomer.[13][14]

## Metabolism

S-amlodipine is extensively metabolized in the liver, with approximately 90% of the administered dose converted to inactive metabolites.[10][15] The primary metabolic pathway is the dehydrogenation of the dihydropyridine ring to a pyridine derivative (M9).[16][17] This reaction is primarily mediated by the cytochrome P450 enzyme CYP3A4.[16][17][18] While CYP3A5 is also involved in the metabolism of amlodipine, studies suggest that CYP3A4 plays the key role in its metabolic clearance.[16][17][19] The metabolite profiles for racemic amlodipine and S-amlodipine are very similar.[16][17]

## Excretion

The elimination of S-amlodipine from the plasma is biphasic, with a long terminal elimination half-life of approximately 30 to 50 hours.[1][20] This long half-life contributes to its sustained therapeutic effect and allows for once-daily administration.[6] Following metabolism, the inactive metabolites are primarily excreted in the urine. Approximately 10% of the parent compound and 60% of its metabolites are recovered in the urine.[1][10] Renal impairment does not significantly affect the pharmacokinetics of amlodipine.[1][20]

## Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of S-amlodipine hydrochloride from various studies.

Table 1: Pharmacokinetic Parameters of S-amlodipine in Healthy Subjects

Parameter	Value	Reference
Tmax (h)	2-3	[4]
Cmax (ng/mL)	3.0 ± 0.6 (for 5 mg dose)	[3]
AUClast (ng·h/mL)	151.4 ± 35.7 (for 5 mg dose)	[3]
AUC0-∞ (ng·h/mL)	175.3 ± 45.1 (for 5 mg dose)	[3]
t1/2 (h)	31 ± 13	[4]
Volume of Distribution (Vd)	21 L/kg	[10]
Plasma Protein Binding (%)	~93	[4]

Table 2: Comparison of Pharmacokinetic Parameters between S-amlodipine and Racemic Amlodipine

Parameter	S-amlodipine (2.5 mg)	Racemic Amlodipine (5 mg)	Reference
Cmax (ng/mL)	3.1 ± 0.6	3.0 ± 0.6	[3]
AUClast (ng·h/mL)	139.7 ± 40.3	151.4 ± 35.7	[3]
t1/2 (h)	49.6	44.2	[21]

## Experimental Protocols

The quantification of S-amlodipine in biological matrices, primarily human plasma, is crucial for pharmacokinetic studies. A common and robust analytical method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

### Protocol: Quantification of S-amlodipine in Human Plasma by LC-MS/MS

#### 1. Sample Preparation (Solid Phase Extraction - SPE)

- Condition a polymeric reversed-phase SPE cartridge (e.g., Strata™-X) with 1 mL of methanol, followed by 1 mL of water.[22][23]
- To 100 µL of human plasma, add 5 µL of an internal standard working solution (e.g., S-amlodipine-d4).[23]
- Add 500 µL of 0.2% v/v ethanolamine in water and vortex the sample.[22]
- Load the sample onto the conditioned SPE cartridge.
- Wash the cartridge to remove interferences.
- Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol).[23]
- Evaporate the eluent to dryness under a stream of nitrogen at 50°C.[23]
- Reconstitute the residue in 100 µL of the mobile phase.[23]

## 2. LC-MS/MS Analysis

- Liquid Chromatography (LC):
  - Column: A chiral column is required for the separation of enantiomers (e.g., Phenomenex Lux Cellulose-4).[22]
  - Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer with an additive to improve peak shape (e.g., 0.2% ammonia).[24]
  - Flow Rate: A flow rate of 1 mL/min is commonly used.[24]
  - Injection Volume: 20 µL.[25]
- Tandem Mass Spectrometry (MS/MS):
  - Ionization: Electrospray ionization (ESI) in positive ion mode.

- Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for S-amlodipine and its internal standard.

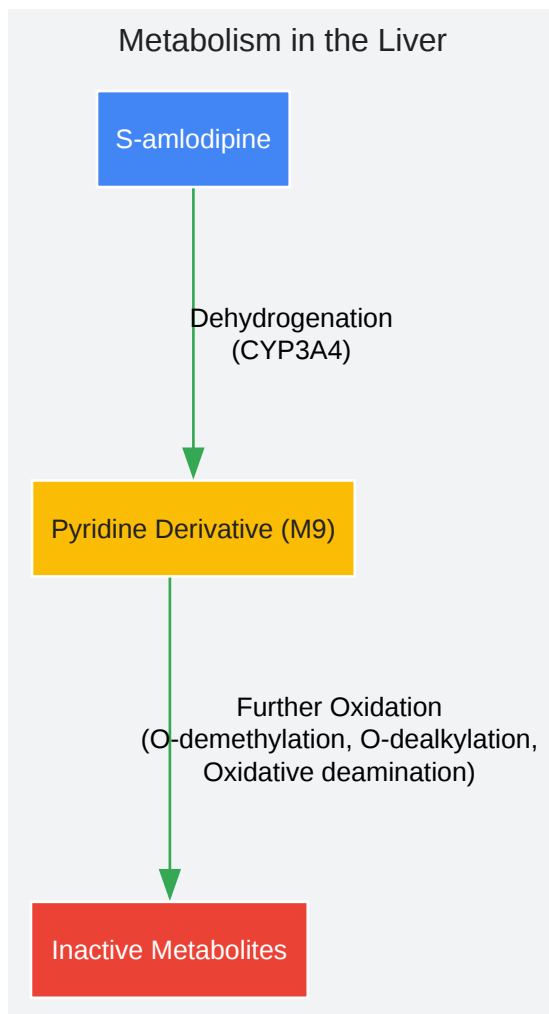
### 3. Method Validation

- The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability (bench-top, freeze-thaw, and long-term).[\[24\]](#)
- The lower limit of quantification (LLOQ) for S-amlodipine in human plasma is typically around 0.050 ng/mL.[\[22\]](#)[\[23\]](#)

## Visualizations

### Metabolic Pathway of S-amlodipine

## Metabolic Pathway of S-amlodipine

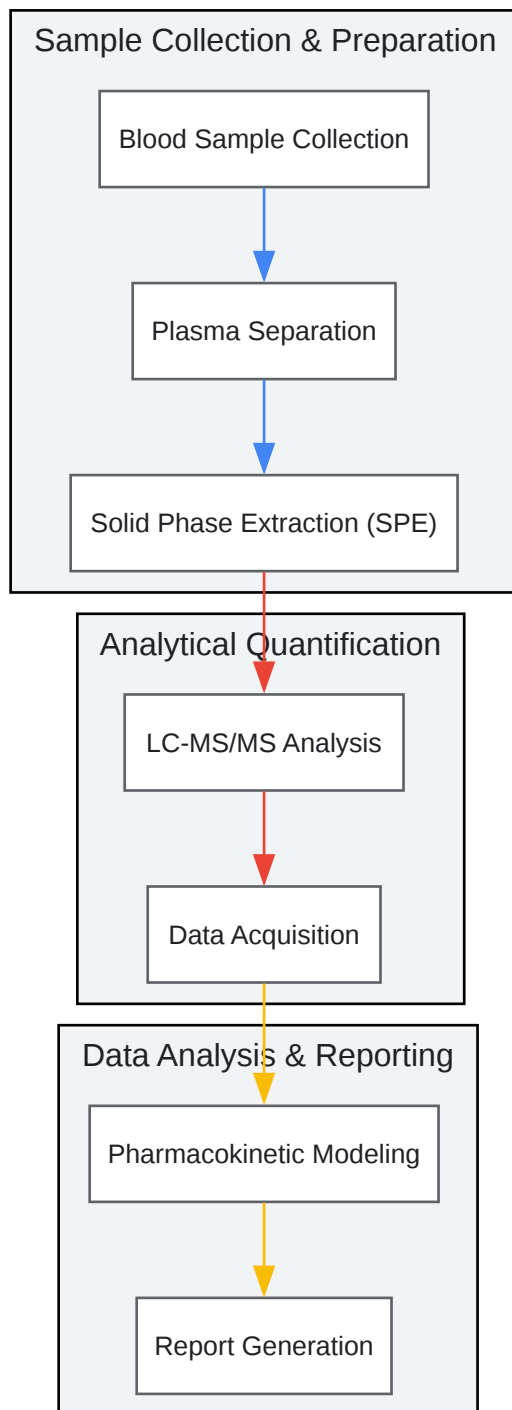


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Caption: Primary metabolic pathway of S-amlodipine in the liver.

## Experimental Workflow for Pharmacokinetic Analysis

## Experimental Workflow for S-amlodipine PK Analysis



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Caption: A typical workflow for a pharmacokinetic study of S-amlodipine.

## Drug-Drug Interactions

Given that S-amlodipine is primarily metabolized by CYP3A4, there is a potential for drug-drug interactions with inhibitors and inducers of this enzyme.

- **CYP3A4 Inhibitors:** Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, clarithromycin) can increase the plasma concentrations of S-amlodipine, potentially leading to an increased risk of hypotension and other adverse effects.[1][26][27]
- **CYP3A4 Inducers:** Conversely, co-administration with CYP3A4 inducers (e.g., rifampicin, St. John's Wort) may decrease the plasma concentrations of S-amlodipine, potentially reducing its therapeutic efficacy.[28]
- **Other Interactions:** Amlodipine may also interact with other medications, including certain statins (simvastatin, lovastatin), immunosuppressants (cyclosporine, tacrolimus), and other antihypertensive agents.[26][27][28]

## Conclusion

S-amlodipine hydrochloride exhibits a favorable pharmacokinetic profile characterized by predictable absorption, extensive distribution, and a long elimination half-life, making it suitable for once-daily administration. Its metabolism is primarily mediated by CYP3A4, leading to the formation of inactive metabolites. Understanding the pharmacokinetics and metabolism of S-amlodipine is essential for optimizing its therapeutic use and for the development of new drug formulations and combination therapies. The analytical methods for its quantification are well-established, providing the necessary tools for further research and clinical monitoring.

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